Lipophilicity Advantage: LogP 3.9 for Propylthio Versus LogP 3.17 for Methylthio Analog
The target compound displays a computed LogP (XLogP3-AA) of 3.9, compared to a LogP of 3.17 for the methylthio analog 1-(2,5-dimethylphenyl)-2-(methylthio)ethan-1-one [1]. This +0.73 log unit difference corresponds to an approximately 5.4-fold higher theoretical partition coefficient into non-polar phases, which can influence membrane permeability, retention time in reversed-phase chromatography, and extraction efficiency.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.9 (XLogP3-AA) |
| Comparator Or Baseline | 1-(2,5-Dimethylphenyl)-2-(methylthio)ethan-1-one; LogP = 3.17 |
| Quantified Difference | ΔLogP = +0.73 (approx. 5.4× higher partition coefficient) |
| Conditions | Computed by PubChem (XLogP3-AA) and vendor-reported LogP; consistent in silico methodology |
Why This Matters
For procurement decisions, this LogP difference means the propylthio compound will behave differently in lipophilic environments, making it the preferred choice when higher membrane permeation or non-polar phase partitioning is required without introducing a hydroxyl group.
- [1] PubChem. Compound Summary for CID 43802033: 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one. National Center for Biotechnology Information, 2026. View Source
